molecular formula C4H3ClF2N2 B8190477 1-(Chloro-difluoro-methyl)-1H-pyrazole

1-(Chloro-difluoro-methyl)-1H-pyrazole

Cat. No.: B8190477
M. Wt: 152.53 g/mol
InChI Key: CRHDBAXNNYNPTQ-UHFFFAOYSA-N
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Description

1-(Chloro-difluoro-methyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a chloro-difluoro-methyl group

Preparation Methods

The synthesis of 1-(Chloro-difluoro-methyl)-1H-pyrazole typically involves the reaction of pyrazole with chloro-difluoro-methane under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the substitution reaction. The reaction conditions often include a solvent like dimethyl sulfoxide or tetrahydrofuran and are conducted at elevated temperatures to ensure complete conversion.

Industrial production methods for this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. These methods are designed to scale up the production while maintaining the purity and quality of the compound.

Chemical Reactions Analysis

1-(Chloro-difluoro-methyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced pyrazole derivatives.

    Substitution: The chloro-difluoro-methyl group can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and various amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of substituted pyrazole derivatives.

Scientific Research Applications

1-(Chloro-difluoro-methyl)-1H-pyrazole has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for the development of new chemical entities.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its derivatives may exhibit therapeutic properties for various diseases.

    Industry: It is used in the development of agrochemicals and other industrial products. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 1-(Chloro-difluoro-methyl)-1H-pyrazole involves its interaction with specific molecular targets. The chloro-difluoro-methyl group can form strong interactions with enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives being studied.

Comparison with Similar Compounds

1-(Chloro-difluoro-methyl)-1H-pyrazole can be compared with other similar compounds such as:

    1,4-Bis(chloro-difluoro-methyl)benzene: This compound also contains chloro-difluoro-methyl groups but is based on a benzene ring instead of a pyrazole ring. It exhibits different chemical properties and applications.

    1-(Chloro-difluoro-methoxy)-4-nitrobenzene: This compound has a similar chloro-difluoro-methyl group but is attached to a nitrobenzene ring. It is used in different industrial and research applications.

The uniqueness of this compound lies in its pyrazole ring structure, which imparts distinct chemical reactivity and potential biological activities compared to other compounds with similar functional groups.

Properties

IUPAC Name

1-[chloro(difluoro)methyl]pyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3ClF2N2/c5-4(6,7)9-3-1-2-8-9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRHDBAXNNYNPTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C(F)(F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3ClF2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

152.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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